2,4-Difluorophenyl ethyl carbonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorophenyl ethyl carbonate typically involves the reaction of 2,4-difluorophenol with ethyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:
2,4-Difluorophenol+Ethyl chloroformate→2,4-Difluorophenyl ethyl carbonate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often use automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluorophenyl ethyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2,4-difluorophenol and ethanol.
Substitution: It can participate in nucleophilic substitution reactions where the ethyl carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in organic solvents like dichloromethane or tetrahydrofuran.
Major Products
Hydrolysis: 2,4-Difluorophenol and ethanol.
Substitution: Products depend on the nucleophile used; for example, reaction with an amine would yield a carbamate derivative.
Scientific Research Applications
2,4-Difluorophenyl ethyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Difluorophenyl ethyl carbonate involves its ability to act as a carbonylating agent. It can introduce the ethyl carbonate group into various substrates, thereby modifying their chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the substrate being modified .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenyl methyl carbonate
- 2,4-Difluorophenyl propyl carbonate
- 2,4-Difluorophenyl butyl carbonate
Uniqueness
2,4-Difluorophenyl ethyl carbonate is unique due to its specific ethyl carbonate group, which imparts distinct reactivity and properties compared to its methyl, propyl, and butyl counterparts. This uniqueness makes it particularly useful in certain synthetic applications where the ethyl group provides the desired chemical behavior .
Properties
IUPAC Name |
(2,4-difluorophenyl) ethyl carbonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-2-13-9(12)14-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAMZRLDXCEBEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456580 | |
Record name | 2,4-difluorophenyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152169-43-2 | |
Record name | 2,4-difluorophenyl ethyl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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